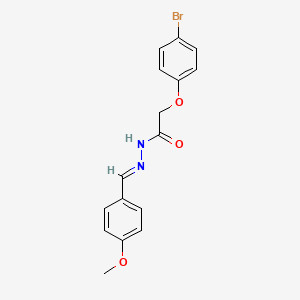

2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-bromophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-21-14-6-2-12(3-7-14)10-18-19-16(20)11-22-15-8-4-13(17)5-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGINIECHDDTZRM-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303064-33-7 | |

| Record name | 2-(4-BROMOPHENOXY)-N'-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form 2-(4-bromophenoxy)acetohydrazide. Finally, the condensation of this intermediate with 4-methoxybenzaldehyde yields the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products Formed

Oxidation: Formation of corresponding acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its biological activities.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The 4-methoxybenzylidene group is a common feature, contributing to π-π stacking interactions in crystal structures .

- Replacement of the 4-bromophenoxy group with heterocyclic cores (e.g., 2-oxoindoline, bipyridine) alters electronic properties and bioactivity .

Spectral and Physical Properties

Trends :

- The N=CH proton resonates consistently at δ ~8.3–8.4 ppm across analogs, confirming Schiff base formation .

- Methoxy groups show characteristic singlet peaks at δ ~3.8 ppm in ¹H NMR .

Discussion

- Impact of Substituents : Electron-withdrawing groups (e.g., bromo, nitro) improve stability and binding to biological targets, while methoxy groups enhance solubility .

- Structural Flexibility : Schiff base derivatives exhibit conformational versatility, enabling diverse supramolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Biological Activity

2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is a hydrazone compound notable for its complex structure, which includes a bromophenyl moiety and a methoxybenzylidene substituent. This unique arrangement suggests potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article aims to compile and analyze the existing research on the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features

- Bromophenyl Group : Enhances electrophilicity and biological activity.

- Methoxy Group : Potentially increases solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 2-(4-bromophenoxy)acetic acid : Reacting 4-bromophenol with chloroacetic acid.

- Hydrazone Formation : Condensing the intermediate with hydrazine hydrate.

- Final Product Formation : Reacting the hydrazone with 4-methoxybenzaldehyde.

This multi-step synthesis allows for the introduction of specific functional groups that are crucial for the compound's biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the bromine atom is associated with enhanced activity against various pathogens. In vitro studies have shown that derivatives of this compound can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 3.91 | S. aureus |

| N'-(4-Methoxybenzylidene)acetohydrazide | 7.81 | E. coli |

| 2-(4-Bromophenyl)acetohydrazide | 15.62 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer activity against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have reported IC50 values indicating significant cytotoxicity towards human liver cancer (HepG2) and lung cancer (A549) cell lines .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | 7.81 | High |

| A549 | 12.39 | Moderate |

| LN-229 | 0.77 | Very High |

The biological activity of this compound is believed to involve interaction with specific enzymes or receptors within cells, leading to modulation of various signaling pathways. The bromine atom enhances its ability to form stable interactions with biological targets, while the methoxy group may improve solubility and bioavailability .

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives similar to this compound showed that the presence of halogenated phenyl groups significantly increased antibacterial activity, suggesting a structure-activity relationship that can be exploited for drug development .

- Cytotoxicity Assessment : In vivo studies using zebrafish embryos indicated low toxicity levels, suggesting that while the compound has potent bioactivity, it may also exhibit favorable safety profiles for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, and how is reaction progress monitored?

- Methodological Answer : The synthesis involves a two-step process: (1) Preparation of 2-(4-bromophenoxy)acetohydrazide by reacting 4-bromophenol with chloroacetic acid under basic conditions, followed by hydrazine treatment. (2) Condensation with 4-methoxybenzaldehyde in ethanol or DMF under reflux (60–80°C for 6–8 hours). Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 3:7) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Purification is achieved through recrystallization (methanol/water) or column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are employed to characterize this compound, and what key structural features do they identify?

- Methodological Answer :

- 1H NMR : Confirms the hydrazone proton (δ 8.2–8.5 ppm, singlet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons (δ 6.8–7.6 ppm, multiplet).

- IR Spectroscopy : Identifies the C=O stretch (~1650 cm⁻¹), N–H stretch (~3200 cm⁻¹), and C–Br stretch (~600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z ~388.2 (calculated for C₁₆H₁₄BrN₂O₃).

- X-ray Crystallography : Resolves stereochemistry of the hydrazone bond (E-configuration) and dihedral angles between aromatic rings .

Q. What in vitro assays are used to evaluate its antimicrobial potential?

- Methodological Answer :

- Broth Microdilution : Minimum inhibitory concentration (MIC) determination against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in Mueller-Hinton broth (24–48 hours, 37°C).

- Time-Kill Assays : Quantify bactericidal activity at 2× MIC over 24 hours.

- Cytotoxicity Testing : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 100 µg/mL indicates low toxicity) .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., bromo vs. methoxy) influence the compound's biological activity?

- Methodological Answer :

- Bromophenoxy Group : The electron-withdrawing bromine enhances stability and π-π stacking with bacterial DNA gyrase (confirmed via molecular docking).

- Methoxybenzylidene Group : Electron-donating methoxy improves solubility (logP ~2.1) and membrane permeability (Caco-2 assay).

- Comparative Studies : Analogues with nitro or chloro substituents show 2–4× lower MIC values against Gram-negative pathogens due to altered redox potentials .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Fix inoculum size (5 × 10⁵ CFU/mL) and solvent (DMSO ≤1% v/v).

- Purity Validation : Use HPLC (≥98% purity) to eliminate impurities affecting activity (e.g., unreacted aldehydes).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by variations in bacterial strains or incubation times .

Q. How can computational methods predict this compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to dihydrofolate reductase (DHFR; PDB ID 1DHF). Grid box dimensions: 60 × 60 × 60 Å, centered on the active site.

- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns (RMSD < 2.0 Å indicates stable complexes).

- QSAR Models : Hammett constants (σ) of substituents correlate with IC₅₀ values (R² = 0.89 for anticancer activity) .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

- Methodological Answer :

- Solvent Optimization : Replace DMF with ethanol to reduce toxicity and simplify waste disposal.

- Temperature Control : Use jacketed reactors to manage exothermic reactions during benzylidene formation.

- Continuous Flow Systems : Microreactors improve mixing efficiency (residence time: 30 minutes) and yield (85% vs. 70% batch) .

Q. How does the compound's stability under varying pH and temperature affect experimental design?

- Methodological Answer :

- pH Stability : HPLC analysis shows decomposition at pH < 3 (hydrazone hydrolysis) and pH > 10 (demethylation). Buffered solutions (pH 7.4 PBS) are optimal for bioassays.

- Thermal Stability : TGA reveals decomposition at 180°C. Storage at 4°C in amber vials prevents photodegradation (≤5% loss over 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.